molecular formula C24H27N7O B6564547 2-cyclopentyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide CAS No. 1006275-99-5

2-cyclopentyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide

Numéro de catalogue: B6564547
Numéro CAS: 1006275-99-5
Poids moléculaire: 429.5 g/mol
Clé InChI: FTGSGHIAHHHMTO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound 2-cyclopentyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold frequently utilized in kinase inhibitor design due to its ability to mimic purine binding motifs. Key structural attributes include:

  • 3-Methylpyrazole moiety: Contributes to metabolic stability and solubility.
  • Cyclopentyl acetamide side chain: Modulates pharmacokinetic properties, such as membrane permeability and half-life.

Propriétés

IUPAC Name

2-cyclopentyl-N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O/c1-15-8-9-20(16(2)10-15)30-23-19(13-27-30)24(26-14-25-23)31-21(11-17(3)29-31)28-22(32)12-18-6-4-5-7-18/h8-11,13-14,18H,4-7,12H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGSGHIAHHHMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)CC5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Molecular Formula Molecular Weight Substituents Key Properties
Target Compound (Estimated C₂₉H₃₀N₇O) ~482.6 2,4-Dimethylphenyl; cyclopentyl acetamide Likely adheres to Lipinski’s rules (MW <500, H-bond donors/acceptors within limits). High lipophilicity.
3-Cyclopentyl-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide C₂₆H₂₅FN₇O 482.5 4-Fluorophenyl; cyclopentyl propanamide Fluorine substitution may enhance binding affinity and metabolic stability.
N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide C₂₆H₂₅N₇O₃ 483.5 2,3-Dimethylphenyl; 4-methoxyphenoxy acetamide Methoxy group improves solubility; positional isomerism affects steric interactions.
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide C₁₂H₁₀Cl₂N₄O 309.1 4-Chlorophenyl; chloroacetamide; cyano group Lower molecular weight; halogen substituents increase electrophilicity.
Key Observations:

Substituent Effects: The 2,4-dimethylphenyl group in the target compound increases lipophilicity compared to the 4-fluorophenyl analog , which may favor tissue penetration but reduce aqueous solubility. Halogen vs. Methyl Groups: The 4-fluorophenyl analog may exhibit stronger hydrogen bonding due to fluorine’s electronegativity, whereas methyl groups in the target compound enhance steric hindrance.

Lipinski’s Rule Compliance: All compounds listed (excluding the simpler analog ) adhere to Lipinski’s criteria (MW <500, ≤5 H-bond donors, ≤10 H-bond acceptors), suggesting favorable drug-like properties.

Méthodes De Préparation

Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A Vilsmeier–Haack (VH) approach, using dimethylformamide (DMF) and phosphoryl chloride (POCl₃), enables formylation and ring closure. For example, Raghavendra et al. demonstrated that treating hydrazine derivatives with VH reagent at 0°C followed by reflux yields pyrazole-carbaldehydes in >90% efficiency . Adapting this method, the 1-(2,4-dimethylphenyl) substituent may be introduced via nucleophilic aromatic substitution or Suzuki coupling after halogenation of the pyrimidine ring.

Reaction Conditions :

  • Reagents : DMF, POCl₃, hydrazine derivatives

  • Temperature : 0°C → reflux (6–8 hours)

  • Yield : 85–92% for analogous pyrazolo[3,4-d]pyrimidines .

Functionalization of the Pyrazole Ring

The 3-methyl-1H-pyrazol-5-yl moiety is installed through palladium-catalyzed cross-coupling or nucleophilic substitution. Ambeed data highlights the use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and T3P® (propylphosphonic anhydride) for amide bond formation between pyrazole amines and carboxylic acids . For instance, coupling 3-methyl-1H-pyrazol-5-amine with 2-cyclopentylacetic acid using HATU/DIPEA in DMF achieves 45–50% yields .

Example Protocol :

  • Dissolve 3-methyl-1H-pyrazol-5-amine (1 eq) and 2-cyclopentylacetic acid (1.2 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (3 eq) at 0°C.

  • Stir at room temperature for 2 hours.

  • Purify via reverse-phase HPLC .

Installation of the 2,4-Dimethylphenyl Group

The 2,4-dimethylphenyl substituent on the pyrazolo[3,4-d]pyrimidine is introduced via Suzuki–Miyaura coupling. A brominated pyrimidine intermediate reacts with 2,4-dimethylphenylboronic acid under palladium catalysis.

Optimized Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Na₂CO₃

  • Solvent : Dioxane/H₂O (4:1)

  • Temperature : 80°C, 12 hours

  • Yield : 70–75% (extrapolated from analogous reactions) .

Final Acetamide Coupling

The critical step involves coupling the pyrazolo[3,4-d]pyrimidine intermediate with the functionalized pyrazole-acetamide. T3P® in ethyl acetate/DMF proves effective, as shown in Ambeed’s data, yielding 41–45% after purification .

Detailed Procedure :

  • Combine 1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine (1 eq) and 2-cyclopentylacetic acid (1.1 eq) in DMF.

  • Add T3P® (1.5 eq) and DIPEA (3 eq) at 0°C.

  • Warm to room temperature, stir overnight.

  • Concentrate and purify via silica gel chromatography (CHCl₃:MeOH 9:1) .

Comparative Analysis of Coupling Reagents

Data from Ambeed reveals the impact of coupling agents on yields:

Reagent Solvent Temperature Yield
HATUDMF20°C45.5%
T3P®DMF/EtOAc20°C41.2%
DCCMeCN20°C29%

HATU offers higher efficiency due to milder conditions, while T3P® minimizes racemization. DCC, though cost-effective, requires longer reaction times .

Purification and Characterization

Final purification employs reverse-phase HPLC (C18 column, methanol/water gradient) or silica gel chromatography. LC-MS and ¹H NMR confirm structural integrity, with characteristic peaks for the cyclopentyl (δ 1.5–2.1 ppm) and pyrazole (δ 5.8–6.3 ppm) groups .

Challenges and Optimization Strategies

  • Steric Hindrance : The cyclopentyl group necessitates excess reagents (1.2–1.5 eq) and prolonged reaction times.

  • Regioselectivity : Protecting group strategies (e.g., Boc for amines) ensure correct substitution patterns.

  • Scale-Up : Continuous-flow systems improve reproducibility for multi-gram syntheses.

Q & A

Q. What are the common synthetic routes for synthesizing 2-cyclopentyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the pyrazole core via cyclization of hydrazine derivatives with β-ketoesters or nitriles.
  • Step 2 : Functionalization of the pyrazolo[3,4-d]pyrimidine scaffold through nucleophilic substitution or palladium-catalyzed coupling reactions.
  • Step 3 : Introduction of the 2,4-dimethylphenyl group via Buchwald-Hartwig amination or Ullmann coupling .
  • Final step : Acetamide linkage using α-chloroacetamide intermediates under reflux conditions in aprotic solvents like DMF or DMSO .
    Key reagents : Sodium hydride for deprotonation, Pd(PPh₃)₄ for cross-coupling, and triethylamine as a base .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • 1H/13C NMR : To verify regioselectivity of substituents on the pyrazolo-pyrimidine core and confirm cyclopentyl/acetamide linkages. Peaks between δ 2.3–2.7 ppm often indicate methyl groups on aromatic rings .
  • High-resolution mass spectrometry (HRMS) : For exact mass confirmation (e.g., [M+H]+ ion matching calculated molecular weight within 3 ppm error) .
  • X-ray crystallography : To resolve ambiguities in stereochemistry or substituent orientation, particularly for the pyrazole-pyrimidine junction .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the final acetamidation step?

  • Design of Experiments (DoE) : Use a factorial design to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and molar ratios (1:1 to 1:3 for acetamide precursor) .
  • In situ monitoring : Employ FT-IR or Raman spectroscopy to track the disappearance of the α-chloroacetamide intermediate (C-Cl stretch at ~750 cm⁻¹) .
  • Computational modeling : Apply density functional theory (DFT) to predict transition-state energies for acetamide bond formation, optimizing steric hindrance from the cyclopentyl group .

Q. What strategies can resolve contradictory bioactivity data between in vitro and in vivo models?

  • Comparative structure-activity relationship (SAR) studies : Synthesize analogs with systematic substitutions (e.g., replacing 2,4-dimethylphenyl with 4-fluorophenyl) to isolate pharmacophoric features .
  • Metabolic profiling : Use LC-MS/MS to identify phase I/II metabolites that may alter bioavailability or target engagement .
  • In silico docking : Perform molecular dynamics simulations with kinase targets (e.g., JAK2 or EGFR) to assess binding mode consistency across experimental models .

Q. How can researchers evaluate the compound’s selectivity for specific biological targets?

  • Kinase profiling assays : Screen against a panel of 100+ kinases using competitive binding assays (e.g., DiscoverX KINOMEscan) to identify off-target interactions .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for primary vs. secondary targets, focusing on the pyrazolo-pyrimidine core’s ATP-binding site mimicry .
  • Cellular thermal shift assays (CETSA) : Validate target engagement in live cells by measuring thermal stabilization of proteins upon compound binding .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Assay standardization : Re-evaluate protocols for variables like:
    • Cell lines : HEK293 vs. HeLa may express differing levels of target proteins .
    • Incubation time : Longer durations (48–72 hrs) may amplify cytotoxicity unrelated to primary targets .
    • Solvent controls : DMSO concentrations >0.1% can artifactually modulate activity .

Q. Why do structural analogs with minor substitutions show vastly different bioactivities?

  • Electrostatic potential mapping : Use Gaussian09 to compare charge distribution at the pyrazolo[3,4-d]pyrimidine core; electron-withdrawing groups (e.g., -CF₃) may disrupt π-π stacking with hydrophobic kinase pockets .
  • Conformational analysis : Rotatable bonds in the cyclopentyl group (vs. rigid aromatic substituents) may alter binding entropy, as shown by free-energy perturbation (FEP) calculations .

Methodological Recommendations

Q. What advanced computational tools can predict synthetic feasibility?

  • ICReDD’s reaction path search : Combine quantum mechanics (QM) with machine learning to identify optimal catalysts and solvents for pyrazole-pyrimidine cyclization .
  • Retrosynthetic software (e.g., Chematica) : Generate alternative routes using available precursors like 3-methyl-1H-pyrazole-5-amine .

Q. How to design a robust SAR study for this compound?

  • Diversity-oriented synthesis : Create a library of 50+ analogs with variations in:
    • Aromatic substituents : Test electron-donating (-OCH₃) vs. withdrawing (-NO₂) groups on the phenyl ring .
    • Acetamide linkers : Replace cyclopentyl with bicyclic (e.g., norbornene) or heteroaromatic (e.g., thiophene) moieties .
  • High-throughput screening : Use automated liquid handlers to test all analogs against 10+ disease-relevant assays (e.g., apoptosis, cytokine release) .

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